molecular formula C10H10N2O2 B021079 Methyl 2-amino-1H-indole-3-carboxylate CAS No. 113772-14-8

Methyl 2-amino-1H-indole-3-carboxylate

Cat. No. B021079
M. Wt: 190.2 g/mol
InChI Key: XPOFELVXMSSKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1H-indole-3-carboxylate is a chemical compound with applications in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various heterocyclic systems and has been the subject of multiple studies exploring its synthesis, structure, and reactivity.

Synthesis Analysis

  • Gupta et al. (2011) describe a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates, leading to the synthesis of pyrimido[1,2-a]indoles (Gupta et al., 2011).
  • Lim et al. (2008) report the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes (Lim et al., 2008).
  • Melkonyan et al. (2008) synthesized N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides (Melkonyan et al., 2008).

Molecular Structure Analysis

  • Tao et al. (2020) provide a crystal structure and computational study on Methyl-3-Aminothiophene-2-Carboxylate, a structurally similar compound, highlighting the importance of amino and carboxyl groups in inter- and intra-interactions (Tao et al., 2020).

Chemical Reactions and Properties

  • Shestakov et al. (2009) discuss the formation of 5H-pyrimido[5,4-b]indole derivatives from reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents (Shestakov et al., 2009).

Scientific Research Applications

Synthesis and Conformational Studies

  • Synthesis of Conformationally Constrained Tryptophan Derivatives: Novel 3,4-fused tryptophan analogues were synthesized, including derivatives of methyl 2-amino-1H-indole-3-carboxylate. These compounds are useful in peptide and peptoid conformation elucidation studies, limiting the conformational flexibility of the side chain while allowing further derivatization (Horwell et al., 1994).

Novel Synthesis Methods

  • A New Method for the Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives: A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate using Cu(II) catalysts was developed. This efficient synthesis method yields a variety of phenyl bromoacetate derivatives (Akbari & Faryabi, 2023).

Application in Medicinal Chemistry

  • Anti-Cancer Activity of Methyl Indole-3-Carboxylate Derivatives: Methyl indole-3-carboxylate derivatives, including methyl 2-amino-1H-indole-3-carboxylate, were synthesized and tested for their anti-cancer properties. These compounds showed potential as antitumor agents, inhibiting the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).

Fluorescence and Spectroscopic Probes

  • Ester-Derivatized Indoles as Fluorescent and Infrared Probes

    Ester-derivatized indoles, including methyl indole-3-carboxylates, were studied as potential fluorescent and infrared probes. These compounds exhibit solvent-sensitive emission and could be used to study local protein environments (Huang et al., 2018).

  • Fluorescence Studies of Methyl 3-Arylindole-2-Carboxylates

    New methyl 3-arylindole-2-carboxylates were synthesized and their fluorescence properties analyzed. These compounds, including derivatives of methyl 2-amino-1H-indole-3-carboxylate, exhibited significant fluorescence quantum yields, suggesting their potential as fluorescent probes (Queiroz et al., 2007).

Future Directions

Indoles are important types of molecules and natural products . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 2-amino-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOFELVXMSSKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569227
Record name Methyl 2-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-1H-indole-3-carboxylate

CAS RN

113772-14-8
Record name Methyl 2-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-1H-indole-3-carboxylate
Reactant of Route 3
Methyl 2-amino-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-1H-indole-3-carboxylate
Reactant of Route 5
Methyl 2-amino-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.